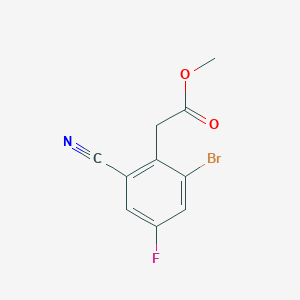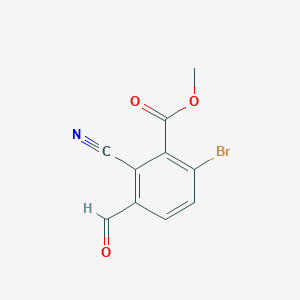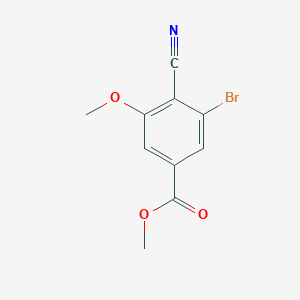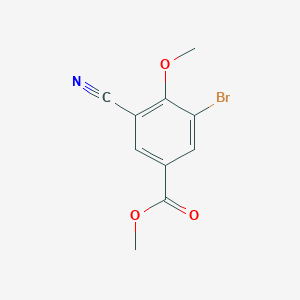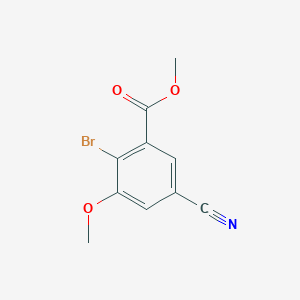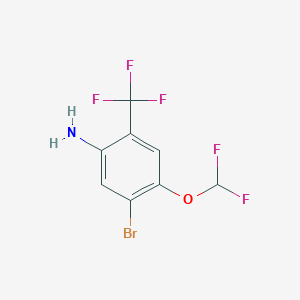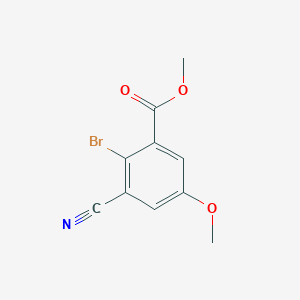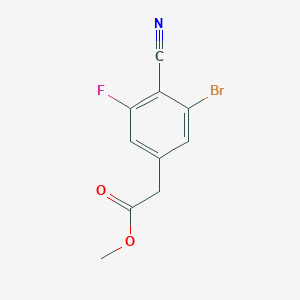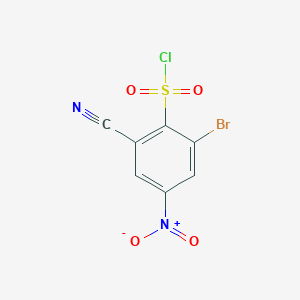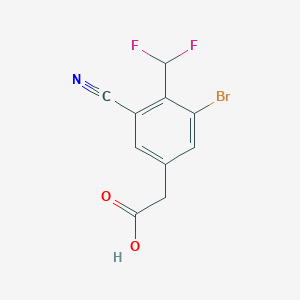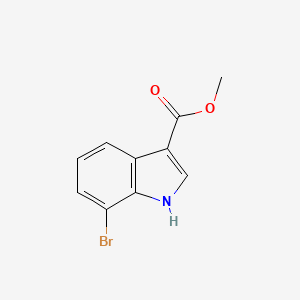
7-溴-1H-吲哚-3-羧酸甲酯
描述
Methyl 7-bromo-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The carbonyl groups in indole derivatives can undergo C–C and C–N coupling reactions and reductions, making them important precursors for the synthesis of diverse heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of methyl 7-bromo-1H-indole-3-carboxylate is planar . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
Indole derivatives, such as methyl 7-bromo-1H-indole-3-carboxylate, have been key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .科学研究应用
抗病毒活性
7-溴-1H-吲哚-3-羧酸甲酯衍生物已被合成并测试其抗病毒特性。 例如,某些衍生物对甲型流感病毒和柯萨奇病毒 B4 表现出抑制作用,突出了它们作为抗病毒剂的潜力 .
抗 HIV 特性
包括与 7-溴-1H-吲哚-3-羧酸甲酯相关的吲哚衍生物在内,已探索其抗 HIV 特性。 已进行新型吲哚基和氧代色烯基黄酮衍生物的分子对接研究,以评估它们对 HIV-1 的有效性 .
抗癌应用
吲哚核在许多合成药物分子中很常见,因为它对多种受体具有很高的亲和力。 这使得吲哚衍生物,例如 7-溴-1H-吲哚-3-羧酸甲酯,成为癌症治疗的候选药物。 它们已被用于开发具有潜在抗癌活性的化合物 .
抗菌作用
吲哚衍生物以其抗菌特性而闻名。 7-溴-1H-吲哚-3-羧酸甲酯可用于合成作为抗菌剂的化合物,有助于对抗微生物感染 .
抗炎用途
吲哚衍生物的生物活性延伸至抗炎作用。 这使得 7-溴-1H-吲哚-3-羧酸甲酯成为开发可能治疗炎症相关疾病的新化合物的宝贵支架 .
抗氧化特性
吲哚化合物与抗氧化活性相关联。 可以合成 7-溴-1H-吲哚-3-羧酸甲酯的衍生物来利用这些特性,这些特性在对抗生物系统中的氧化应激方面是有益的 .
抗糖尿病潜力
研究表明,吲哚衍生物可能在控制糖尿病方面有应用。 7-溴-1H-吲哚-3-羧酸甲酯可以作为创建具有抗糖尿病特性的化合物的基础 .
抗疟疾活性
吲哚衍生物也已被研究其抗疟疾作用。 7-溴-1H-吲哚-3-羧酸甲酯可用于合成旨在治疗或预防疟疾的化合物 .
作用机制
Target of Action
Methyl 7-Bromoindole-3-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Action Environment
It is generally recommended to take appropriate safety measures during the handling and storage of organic compounds to ensure personnel safety and laboratory environment safety .
生化分析
Biochemical Properties
Methyl 7-bromo-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 7-bromo-1H-indole-3-carboxylate, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other substances.
Cellular Effects
Methyl 7-bromo-1H-indole-3-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, methyl 7-bromo-1H-indole-3-carboxylate may impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of methyl 7-bromo-1H-indole-3-carboxylate involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to changes in gene expression and cellular responses, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 7-bromo-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities . These temporal changes can affect the compound’s efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of methyl 7-bromo-1H-indole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
Methyl 7-bromo-1H-indole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, the compound may influence metabolic flux and metabolite levels, affecting cellular energy balance and homeostasis.
Transport and Distribution
The transport and distribution of methyl 7-bromo-1H-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, indole derivatives can be transported across cell membranes by organic anion transporters, influencing their intracellular concentrations and biological effects.
Subcellular Localization
Methyl 7-bromo-1H-indole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
methyl 7-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJADRCKUDCXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652975 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-01-1 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



